Sitagliptin Impurity B

Overview

Description

Sitagliptin Impurity B, also known as Defluoro Sitagliptin, is an impurity of Sitagliptin . Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus .

Molecular Structure Analysis

Sitagliptin Impurity B has the empirical formula C16H19F5N5O5P . Its molecular weight is 487.32 .Chemical Reactions Analysis

The chemical reactions involving Sitagliptin Impurity B are complex and require sophisticated analytical techniques for their analysis . These techniques include spectroscopic methods, derivative techniques, and chromatographic methods .Scientific Research Applications

- Research : In vitro studies evaluated the toxicity of Sitagliptin Impurity B (referred to as V2) in 3T3 cells. Results showed cytotoxicity specifically for V2. This finding highlights the importance of assessing impurities to ensure patient safety .

- Research : At certain concentrations, both sitagliptin and vildagliptin impurities (V1 and V2) generated free radicals. This oxidative stress could impact drug formulations .

- Research : All vildagliptin concentrations led to decreased NO production. This finding suggests that impurities may affect NO-related processes .

- Research : No significant alterations were observed in ΔψM at the tested concentrations of sitagliptin and its impurities .

- Research : No DNA damage was detected at the tested concentrations of sitagliptin and its impurities .

Cytotoxicity Assessment

Oxidative Stress and Free Radicals

Nitric Oxide (NO) Production

Mitochondrial Membrane Potential (ΔψM)

DNA Damage

Analytical Applications

Mechanism of Action

Target of Action

Sitagliptin Impurity B, also known as Defluoro Sitagliptin , is an impurity of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor . DPP-4 is a protein that inactivates incretins like GLP-1 and GIP . Incretins are hormones that are released throughout the day and upregulated in response to meals as part of glucose homeostasis .

Mode of Action

Sitagliptin Impurity B, as an impurity of Sitagliptin, is likely to share a similar mode of action. Sitagliptin works by competitively inhibiting DPP-4 . This inhibition slows the DPP-4 mediated inactivation of incretins like GLP-1 and GIP . The effect of this medication leads to glucose-dependent increases in insulin and decreases in glucagon to improve control of blood sugar .

Biochemical Pathways

Sitagliptin Impurity B, as an impurity of Sitagliptin, is likely to affect the same biochemical pathways. By inhibiting DPP-4, Sitagliptin slows the inactivation of incretins, leading to increased levels of active incretins . These incretins stimulate glucose-dependent insulin release, inhibit glucagon secretion, slow gastric emptying, and reduce food intake . Additionally, Sitagliptin has been found to inhibit Protein Kinase C-γ, which is involved in the long-term potentiation pathway .

Pharmacokinetics

Sitagliptin, the parent compound, has a bioavailability of 87% . It is metabolized in the liver by CYP3A4 and CYP2C8 enzymes and has an elimination half-life of 8 to 14 hours . Approximately 80% of Sitagliptin is excreted in the urine .

Result of Action

Sitagliptin, the parent compound, leads to improved glycemic control in patients with type 2 diabetes mellitus . It results in glucose-dependent increases in insulin and decreases in glucagon, improving control of blood sugar .

Action Environment

It is known that the presence of impurities might increase the cytotoxicity and oxidative stress of the pharmaceutical formulations at the concentrations studied . This suggests that the environment, including the concentration of the impurity and the presence of other compounds, could influence the action, efficacy, and stability of Sitagliptin Impurity B.

Future Directions

The FDA is working to avoid a shortage of Sitagliptin following the detection of the nitrosamine impurity . They will not object to the temporary distribution of Sitagliptin containing NTTP above the acceptable intake limit of 37 ng per day, and up to 246.7 ng per day . This suggests that future directions may involve further investigations into the presence of nitrosamine impurities in Sitagliptin and its impurities, including Sitagliptin Impurity B.

properties

IUPAC Name |

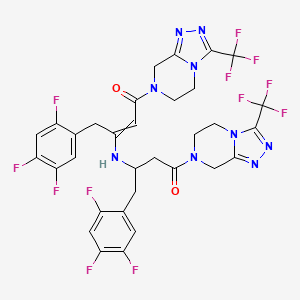

3-[[4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-yl]amino]-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H25F12N9O2/c33-19-11-23(37)21(35)7-15(19)5-17(9-27(54)50-1-3-52-25(13-50)46-48-29(52)31(39,40)41)45-18(6-16-8-22(36)24(38)12-20(16)34)10-28(55)51-2-4-53-26(14-51)47-49-30(53)32(42,43)44/h7-9,11-12,18,45H,1-6,10,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZZEIJGJLNXPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NC(=CC(=O)N4CCN5C(=NN=C5C(F)(F)F)C4)CC6=CC(=C(C=C6F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H25F12N9O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40723221 | |

| Record name | 3-({4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl}amino)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)but-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40723221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

795.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sitagliptin Impurity B | |

CAS RN |

898543-70-9 | |

| Record name | 3-({4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl}amino)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)but-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40723221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

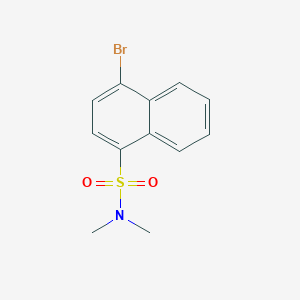

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{6-[(Diethylamino)sulfonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid](/img/structure/B3165250.png)

![Tert-butyl 3-bromo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B3165276.png)

![2,3-Dihydro-7-sulfamoyl-benzo[b]furan](/img/structure/B3165281.png)